molecular formula C8H5BrN2S2 B2511999 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione CAS No. 1021953-80-9

5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B2511999
CAS No.: 1021953-80-9
M. Wt: 273.17
InChI Key: ZHEFOGRDDJQQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione (CAS 1021953-80-9) is a brominated derivative of the 1,3,4-thiadiazole heterocycle, a scaffold renowned for its significant and broad spectrum of biological activities . This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 4-bromophenyl group and exhibits thione-thiol tautomerism . With a molecular formula of C 8 H 5 BrN 2 S 2 and a molecular weight of 273.17-273.18 g/mol , it serves as a versatile and valuable building block in medicinal chemistry and materials research. The 1,3,4-thiadiazole nucleus is a privileged structure in drug discovery, known for its involvement in key molecular interactions with enzymes and receptors . Derivatives of this heterocycle, including various 5-aryl-substituted analogs, have demonstrated potent antimicrobial activity . Specifically, compounds featuring the 1,3,4-thiadiazole structure have shown promising results against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus , making this compound a candidate for the synthesis and evaluation of new anti-infective agents to address antibiotic resistance. Beyond antimicrobial applications, the 1,3,4-thiadiazole scaffold is actively researched for its potential antioxidant , anti-inflammatory , anticonvulsant , and antitumor properties . Its mechanism of action is often attributed to the presence of the toxophoric N-C-S moiety, which allows for strong interactions with biomolecules . Furthermore, this compound and its derivatives find applications in material science , serving as precursors for the synthesis of azo dyes and other optoelectronic materials due to their unique spectroscopic properties . HANDLING NOTES: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is a chemical for laboratory analysis and is strictly prohibited for personal use . Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Signal Word: Warning. Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Properties

IUPAC Name

5-(4-bromophenyl)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEFOGRDDJQQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of appropriate thiosemicarbazides with brominated aromatic aldehydes or ketones. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst, followed by cyclization to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Tautomerism and Structural Influence

The compound exists in equilibrium between thione (C=S) and thiol (S-H) forms, which dictates its reactivity:

  • Thione form (C=S) : Dominates in non-polar solvents or acidic conditions, enabling N-alkylation or cyclization reactions .

  • Thiol form (S-H) : Favored in alkaline media, facilitating S-alkylation or nucleophilic substitution .

Key evidence :

  • 13C NMR^{13}\text{C NMR} data confirms the thione form with a deshielded carbon signal at 168.9 ppm (C=S) .

  • HMBC analysis shows interactions between the thione carbon (194 ppm) and adjacent aromatic protons, confirming substitution patterns .

S-Alkylation Reactions

In basic conditions, the thiol form reacts with alkylating agents:

Example Reaction:

Reactants :

  • 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione

  • 2-Bromo-1-phenylethanone

Conditions :

  • DMF solvent, Cs2_2CO3_3 base, room temperature, 24 hours .

Product :
2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one (11 ).

YieldCharacterization Data
61%1H NMR^1\text{H NMR}: 7.9 ppm (aromatic H), 4.8 ppm (–CH2_2); 13C NMR^{13}\text{C NMR}: 194 ppm (C=O), 152 ppm (C–S) .

Cyclization and Heterocycle Formation

The compound participates in cyclization to form fused heterocycles:

Reaction with Hydrazonoyl Halides

Reactants :

  • This compound

  • Hydrazonoyl halides (e.g., 3-phenyl-1-pyrazolyl)

Conditions :

  • EtOH, triethylamine, 2 hours .

Product :
Ethyl 4-(1-((5-substituted-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-5-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate (11a–e ).

Yield RangeKey Structural Features
55–68%Thiadiazoline ring confirmed by IR (C=S at 740 cm1^{-1}) and MS (m/z 390.52) .

Nucleophilic Substitution

The sulfur atom acts as a nucleophile in displacement reactions:

Reaction with ω-Bromoacetophenone

Reactants :

  • This compound

  • ω-Bromoacetophenone

Conditions :

  • Ethanol, reflux, 4 hours .

Product :
Ethyl 5-methyl-4-(1-(2-(4-phenylthiazol-2-yl)hydrazono)ethyl)-1-(p-tolyl)-1H-pyrazole-3-carboxylate (7 ).

YieldCharacterization
58%1H NMR^1\text{H NMR}: 2.39 ppm (–CH3_3), 10.32 ppm (NH); HRMS: m/z 613.73 (M+^+) .

Biological Activity Derivatives

Derivatives of this compound show cytotoxic properties, linked to substituent modifications:

Anticancer Activity

  • Compound 21 : IC50_{50} = 4.27 µg/mL against SK-MEL-2 melanoma cells .

  • Compound 24 : Inhibits ERK1/2 kinase, inducing G1/S cell cycle arrest in lung carcinoma A549 cells .

Structure-Activity Relationship :

  • Electron-withdrawing groups (e.g., –Br, –Cl) enhance cytotoxicity .

  • Thione-thiol tautomerism influences binding to biological targets .

Scientific Research Applications

Biological Applications

5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione exhibits significant biological activities that make it a candidate for further research in medicinal chemistry:

  • Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics. It has been tested against various bacterial strains with promising results indicating its effectiveness in inhibiting microbial growth .
  • Anticancer Properties : Studies have indicated that this compound may inhibit tumor cell proliferation. Its mechanism of action may involve the interaction with specific molecular targets that are crucial in cancer pathways, suggesting its potential utility in drug development for cancer treatment .
  • Neurotoxic Potential : The compound has also been investigated for its neuroprotective effects. In studies involving rainbow trout alevins, it was assessed for its ability to inhibit acetylcholinesterase activity, which is crucial for preventing neurotoxicity.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several synthetic routes:

  • Cyclization Reactions : Common methods include the reaction of appropriate precursors such as thiosemicarbazides with halogenated compounds to yield the desired thiadiazole structure. For instance, the synthesis often starts with 4-bromobenzaldehyde reacting with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized .
  • Industrial Production : Industrial methods may utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and yield. Techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiadiazoles

5-(4-Methoxybenzylideneamino)-1,3,4-Thiadiazole-2(3H)-Thione (Compound 2)
  • Structural Difference : Methoxy (-OCH₃) group at the para position instead of bromine.
  • Activity : Slightly lower COX-2 inhibition (IC50 = 0.24 µM) compared to the bromo analog. The methoxy group interacts with COX-2 via hydrogen bonding but lacks the electron-withdrawing effect of bromine, reducing binding efficiency .
  • SAR Insight : Electron-donating groups like -OCH₃ may improve solubility but compromise potency compared to halogens.
5-(4-(Trifluoromethyl)phenyl)amino-1,3,4-Thiadiazole-2(3H)-Thione (Compound B)
  • Structural Difference : Trifluoromethyl (-CF₃) group at the para position.
  • Activity: Exhibits anticancer activity against chronic myelogenous leukemia, likely due to the strong electron-withdrawing effect of -CF₃, which alters electronic properties and enhances interactions with kinase targets .
  • Key Contrast : While both bromo and -CF₃ are electron-withdrawing, the bromo derivative excels in COX-2 inhibition, whereas the -CF₃ analog shifts activity toward anticancer targets.
5-[4-(t-Butyldimethylsilyloxy)-phenyl]-1,3,4-Thiadiazole-2(3H)-Thione (Compound 17)
  • Structural Difference : Bulky t-butyldimethylsilyloxy (-OSiMe₂tBu) substituent.
  • Activity : Moderate inhibition of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) (IC50 = 66.47 µM) but weaker than bromo-substituted thiadiazoles in COX-2 inhibition .
  • SAR Insight : Bulky groups may hinder access to enzyme active sites, reducing potency in COX-2 contexts.

Oxadiazole and Triazole Analogs

5-(Quinolin-2-yl)-1,3,4-Oxadiazole-2(3H)-Thione Derivatives
  • Structural Difference : Oxadiazole core replaces thiadiazole.
  • Activity : Telomerase inhibition with IC50 values ~0.8–0.9 mM in cancer cells, indicating distinct mechanistic pathways compared to thiadiazole-based COX-2 inhibitors .
  • Key Contrast: Thiadiazoles generally show stronger enzyme inhibition (nanomolar to low micromolar IC50), while oxadiazoles are less potent in similar assays.
4-(Alkyl/Aryl)-3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazoles
  • Structural Difference : Triazole core with 4-bromobenzyl and thiophene substituents.
  • Activity : Antimicrobial properties against bacteria and fungi, attributed to increased lipophilicity from the bromophenyl group .
  • Key Contrast : The thiadiazole core in the target compound favors enzyme inhibition, whereas triazoles excel in broad-spectrum antimicrobial activity.

Alkylated Derivatives

3-[(4-Dodecylpiperazin-1-yl)methyl]-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole-2(3H)-Thione
  • Structural Difference : Long alkyl chain (dodecyl) enhances lipophilicity.
  • Activity : Cytotoxic against cancer cells (IC50 = 1.6–6.3 µM) via apoptosis induction .
  • Key Contrast : Alkylation improves membrane permeability but shifts activity away from COX-2 inhibition toward cytotoxicity.

Toxicity and Selectivity

  • 5-(4-Bromophenyl)-Thiadiazole: Demonstrates low ulcerogenic effects and high gastric safety, a critical advantage over non-selective COX inhibitors .
  • Oxadiazole Derivatives : Exhibit cytotoxicity at higher concentrations (e.g., IC50 > 1 mM), limiting therapeutic utility .
  • Triazole Derivatives : Generally well-tolerated in antimicrobial assays but lack enzyme-specific potency .

Biological Activity

5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione is a member of the thiadiazole family, characterized by its five-membered heterocyclic structure containing sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_6BrN_3S, with a molecular weight of 244.12 g/mol. Its structure includes a bromophenyl substituent at the 5-position and a thione functional group at the 2-position, contributing to its unique chemical properties and biological activities.

Antifungal Activity

Research has demonstrated that derivatives of thiadiazoles exhibit significant antifungal effects. For instance, studies involving similar compounds have shown their ability to inhibit ergosterol biosynthesis in fungi by interacting with the enzyme 14-α-sterol demethylase. This mechanism is crucial for fungal cell membrane integrity and function .

A comparative analysis of various thiadiazole derivatives indicated that modifications in substituents can significantly enhance antifungal potency. For example:

CompoundActivityMechanism
This compoundModerateInhibition of ergosterol biosynthesis
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2(3H)-thioneHighInteraction with 14-α-sterol demethylase

Antibacterial Activity

The compound has also shown promising results against various bacterial strains. A study reported that derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of selected derivatives:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundEscherichia coli15
This compoundStaphylococcus aureus18

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of compounds based on the thiadiazole scaffold demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The most potent compound from these studies had an IC50 value of 2.32 µg/mL .

Case Studies

Case Study 1: Antifungal Mechanism Investigation

In a study focusing on the antifungal activity of thiadiazoles, researchers synthesized several derivatives and tested their efficacy against Candida albicans. The results indicated that structural modifications significantly influenced their activity. The most effective compound was found to inhibit ergosterol biosynthesis effectively.

Case Study 2: Anticancer Efficacy

A novel series of compounds derived from this compound were evaluated for anticancer activity. The study found that introducing various substituents enhanced cytotoxicity against tumor cells through apoptotic pathways .

Q & A

Basic: What are the standard synthetic routes for 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione, and how are intermediates characterized?

Methodological Answer:

  • Cyclocondensation : React 4-bromobenzoyl hydrazide with carbon disulfide (CS₂) in alkaline ethanol under reflux to form the thiadiazole ring. Intermediate hydrazides are characterized via melting point, TLC, and IR spectroscopy (C=S stretch at ~1250 cm⁻¹) .
  • Alternative Route : Use potassium isopropylxanthate with substituted benzoylhydrazines in ethanol, followed by acidification. Intermediates are monitored by ¹H NMR (e.g., NH protons at δ 10–12 ppm) and mass spectrometry .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR/IR : Confirm aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and thione C=S (IR: 1210–1250 cm⁻¹). ¹³C NMR distinguishes thiadiazole carbons (C2 at ~165 ppm) .
  • X-ray Crystallography : Use SHELX programs for refinement. Key parameters: R-factor < 0.05, hydrogen-bonding networks (e.g., N–H···S interactions) analyzed via Mercury software .

Basic: What biological activities are reported for this compound, and how do they compare to analogs?

Methodological Answer:

  • Antimicrobial : MIC values against S. aureus (64–256 µg/mL) via broth microdilution. Bromine enhances lipophilicity, improving membrane penetration vs. non-halogenated analogs .
  • Anticancer : Cytotoxicity assays (e.g., MTT on HeLa cells) show IC₅₀ values comparable to 5-fluorouracil. Thione sulfur contributes to ROS generation .

Advanced: How can hydrogen-bonding patterns in crystal structures inform supramolecular properties?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s formalism to classify motifs (e.g., R₂²(8) for dimeric N–H···S bonds). These patterns dictate solubility and stability. For example, strong N–H···O/S interactions reduce solubility in polar solvents .
  • DFT Validation : Compare experimental (XRD) and calculated (B3LYP/6-311G**) H-bond lengths to assess packing efficiency .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Control Variables : Standardize assay conditions (e.g., pH, inoculum size). For example, anti-inflammatory activity (IC₅₀) discrepancies may arise from COX-2 vs. LOX pathway focus .
  • Replicate Studies : Cross-validate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition) .

Advanced: What computational strategies optimize synthesis and predict reactivity?

Methodological Answer:

  • DFT/Molecular Dynamics : Calculate activation energies for cyclization steps (e.g., ΔG‡ for CS₂ elimination). LANL2DZ basis sets model bromine’s electron-withdrawing effects .
  • Docking Studies : Predict binding to targets (e.g., GSK-3β) using AutoDock Vina. Thione sulfur shows high affinity for catalytic cysteine residues .

Advanced: How to improve synthetic yield while minimizing side reactions?

Methodological Answer:

  • Solvent Optimization : Use DMF for higher polarity, reducing byproducts like disulfides. Yields increase from 60% (ethanol) to 85% (DMF) .
  • Catalysis : Add triethylamine (1.5 eq.) to deprotonate intermediates, accelerating cyclization. Monitor via in-situ IR .

Advanced: What structural modifications enhance selectivity in pharmacological applications?

Methodological Answer:

  • SAR Studies : Replace bromine with electron-donating groups (e.g., -OCH₃) to reduce cytotoxicity. Para-substitution retains planar geometry for DNA intercalation .
  • Heterocycle Fusion : Attach triazole rings to improve water solubility (logP reduction from 3.2 to 2.5) without losing antimicrobial potency .

Advanced: How to stabilize reactive intermediates during synthesis?

Methodological Answer:

  • Low-Temperature Quenching : Isolate thiosemicarbazide intermediates at 0–5°C to prevent oxidation. Characterize via ESI-MS ([M+H]⁺ peaks) .
  • Protecting Groups : Use Boc-protected amines to avoid premature cyclization. Deprotect with TFA/CH₂Cl₂ (1:4) post-reaction .

Advanced: What methodologies assess toxicity and off-target effects in preclinical studies?

Methodological Answer:

  • Ames Test : Evaluate mutagenicity with Salmonella TA98 strain (≥85% viability at 100 µg/mL indicates safety) .
  • hERG Inhibition Assay : Patch-clamp studies (IC₅₀ > 10 µM) ensure no cardiac liability. Bromophenyl derivatives show negligible hERG binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.